molecular formula C12H12Cl4N2O3 B14611480 N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) CAS No. 58085-10-2

N,N'-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide)

Katalognummer: B14611480
CAS-Nummer: 58085-10-2
Molekulargewicht: 374.0 g/mol
InChI-Schlüssel: KUWYRTYBXUUYNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. The compound’s molecular formula is C16H14Cl4N2O2, and it is characterized by the presence of methoxyphenyl and dichloroacetamide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) typically involves the reaction of 2-methoxybenzaldehyde with 2,2-dichloroacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a Schiff base intermediate, which then undergoes further reactions to yield the final compound.

Industrial Production Methods

Industrial production of N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[(2-Methoxyphenyl)methylene]aniline
  • N-[(2-Methoxyphenyl)methylene]benzamide
  • N-[(2-Methoxyphenyl)methylene]acetamide

Uniqueness

N,N’-[(2-Methoxyphenyl)methylene]bis(2,2-dichloroacetamide) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dichloroacetamide groups contribute to its stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve.

Eigenschaften

CAS-Nummer

58085-10-2

Molekularformel

C12H12Cl4N2O3

Molekulargewicht

374.0 g/mol

IUPAC-Name

2,2-dichloro-N-[[(2,2-dichloroacetyl)amino]-(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C12H12Cl4N2O3/c1-21-7-5-3-2-4-6(7)10(17-11(19)8(13)14)18-12(20)9(15)16/h2-5,8-10H,1H3,(H,17,19)(H,18,20)

InChI-Schlüssel

KUWYRTYBXUUYNC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1C(NC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.